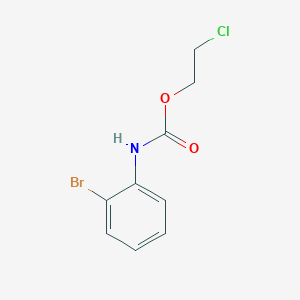

2-chloroethyl N-(2-bromophenyl)carbamate

Description

BenchChem offers high-quality 2-chloroethyl N-(2-bromophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloroethyl N-(2-bromophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl N-(2-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO2/c10-7-3-1-2-4-8(7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQDLUQFTMEYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OCCCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloroethyl N-(2-bromophenyl)carbamate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-chloroethyl N-(2-bromophenyl)carbamate, a valuable intermediate in synthetic organic and medicinal chemistry. This document outlines a reliable synthetic strategy, a step-by-step experimental protocol, and a full suite of analytical techniques for structural verification and purity assessment. Causality behind experimental choices, self-validating protocols, and rigorous safety management are emphasized to ensure reproducibility and safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a robust and well-documented procedure for obtaining high-purity 2-chloroethyl N-(2-bromophenyl)carbamate.

Introduction and Strategic Rationale

The Carbamate Moiety: A Privileged Scaffold

The carbamate functional group (–NHC(=O)O–) is a cornerstone in medicinal chemistry and materials science. Its unique combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a hydrolytically stable ester-amide linkage imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Carbamates are found in a wide array of pharmaceuticals, including cholinesterase inhibitors, anticonvulsants, and anti-cancer agents.

Synthesis Rationale: 2-chloroethyl N-(2-bromophenyl)carbamate

The target molecule, 2-chloroethyl N-(2-bromophenyl)carbamate, incorporates several key features that make it a versatile synthetic intermediate. The ortho-bromophenyl group provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The 2-chloroethyl group is a masked electrophile, susceptible to intramolecular cyclization or substitution by nucleophiles, enabling the construction of various heterocyclic systems.

This guide details a robust and scalable synthesis based on the reaction of 2-bromoaniline with 2-chloroethyl chloroformate. This route is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Synthesis Strategy and Reaction Mechanism

Retrosynthetic Approach

The synthesis is designed around a standard nucleophilic acyl substitution reaction. The carbamate linkage is formed by the reaction of an amine (nucleophile) with a chloroformate (electrophile).

The chosen pathway involves the reaction of 2-bromoaniline with 2-chloroethyl chloroformate. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-bromoaniline at the electrophilic carbonyl carbon of 2-chloroethyl chloroformate. This is followed by the elimination of a chloride ion. The generated HCl is then quenched by the base.

Caption: Reaction mechanism for carbamate formation.

Detailed Experimental Protocol

Materials and Reagents

| Reagent | CAS No. | Purity | Supplier |

| 2-Bromoaniline | 615-36-1 | >98% | Sigma-Aldrich |

| 2-Chloroethyl chloroformate | 627-11-2 | >97% | Sigma-Aldrich |

| Triethylamine (TEA) | 121-44-8 | >99% | Fisher Scientific |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | >99.8% | VWR |

| Hydrochloric Acid (1M aq.) | 7647-01-0 | 1M | J.T. Baker |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | Sat. | LabChem |

| Brine (Saturated NaCl aq.) | 7647-14-5 | Sat. | LabChem |

| Anhydrous Magnesium Sulfate | 7487-88-9 | >99.5% | EMD Millipore |

Step-by-Step Synthesis Procedure

-

Step 1: Reaction Setup

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-bromoaniline (5.00 g, 29.1 mmol, 1.0 equiv.).

-

Dissolve the aniline in 100 mL of anhydrous dichloromethane (DCM).

-

Add triethylamine (4.46 mL, 32.0 mmol, 1.1 equiv.) to the solution.

-

Cool the flask to 0 °C in an ice-water bath.

-

-

Step 2: Addition of Chloroformate

-

In the dropping funnel, prepare a solution of 2-chloroethyl chloroformate (3.40 mL, 32.0 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.[1][2]

-

Add the chloroformate solution dropwise to the stirred aniline solution over 30 minutes, maintaining the internal temperature at 0-5 °C.

-

Rationale: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

-

-

Step 3: Reaction Monitoring (Self-Validation)

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-bromoaniline spot (visualized with UV light or iodine) indicates reaction completion.

-

-

Step 4: Aqueous Work-up

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to remove residual acid), and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

Rationale: This washing sequence effectively removes the base, its salt, and any remaining acidic or basic impurities.

-

-

Step 5: Isolation and Purification

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is typically obtained as an off-white solid or a viscous oil.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2-chloroethyl N-(2-bromophenyl)carbamate.

-

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of analytical techniques.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₉H₉BrClNO₂

-

Molecular Weight: 278.53 g/mol

Spectroscopic Analysis

Spectroscopic data provides the definitive structural proof of the target molecule.[3][4]

-

¹H NMR (400 MHz, CDCl₃):

-

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the chloroethyl chain, and the N-H proton of the carbamate.

-

Expected Chemical Shifts (δ, ppm): ~8.1 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~7.0 (t, 1H, Ar-H), ~6.9 (br s, 1H, N-H), ~4.4 (t, 2H, -O-CH₂-), ~3.8 (t, 2H, -CH₂-Cl).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

The carbon NMR will confirm the presence of the carbonyl carbon, the aromatic carbons (including the carbon bearing the bromine), and the two aliphatic carbons.

-

Expected Chemical Shifts (δ, ppm): ~153 (C=O), ~135 (Ar-C), ~132 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~122 (Ar-C), ~112 (Ar-C-Br), ~67 (-O-CH₂-), ~42 (-CH₂-Cl).

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected m/z: The mass spectrum should show a characteristic isotopic pattern for the presence of one bromine (M, M+2 with ~1:1 ratio) and one chlorine (M, M+2 with ~3:1 ratio) atom. The molecular ion peak [M+H]⁺ would be expected around m/z 278/280/282.

-

Data Summary

| Parameter | Expected Result |

| Yield | 75-85% (after purification) |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (δ, ppm) | Signals corresponding to aromatic, N-H, and chloroethyl protons as detailed in section 4.2. |

| ¹³C NMR (δ, ppm) | Signals corresponding to carbonyl, aromatic, and chloroethyl carbons as detailed in section 4.2. |

| IR (ν, cm⁻¹) | ~3300 (N-H), ~1720 (C=O), ~1220 (C-O), ~750 (C-Cl) |

| MS (ESI+) | [M+H]⁺ at m/z ~278, with characteristic Br/Cl isotopic pattern. |

Safety and Hazard Management

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][7][8][9][10][11]

-

2-Bromoaniline: Toxic in contact with skin and harmful if swallowed or inhaled.[9][11][12][13] May cause damage to organs through prolonged exposure.[9][13]

-

2-Chloroethyl chloroformate: Fatal if inhaled and causes severe skin burns and eye damage.[1][2][8] It is a lachrymator and corrosive.[1][7] Handle with extreme caution.

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.

Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Conclusion

This guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis and characterization of 2-chloroethyl N-(2-bromophenyl)carbamate. By following the outlined procedures for synthesis, purification, and analysis, researchers can confidently produce this valuable chemical intermediate with high purity. The emphasis on the rationale behind procedural steps and rigorous safety protocols ensures that the process is not only effective but also safe and reproducible.

References

-

Loba Chemie. (2019, February 22). 2,2,2-TRICHLOROETHYL CHLOROFORMATE Extra pure MSDS. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromoaniline. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroethyl chloroformate. PubChem Compound Database. [Link]

-

SciSpace. (n.d.). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. [Link]

-

OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET: 2-BROMO ANILINE 98%. [Link]

-

Abbasi, M.A., et al. (2013). Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. Journal of the Chemical Society of Pakistan, 35(2), 386-391. [Link]

-

MDPI. (n.d.). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

-

SpectraBase. (n.d.). Ethyl (2-chloroethyl)carbamate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroethyl carbamate. PubChem Compound Database. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

National Center for Biotechnology Information. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. PMC. [Link]

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. 2-Chloroethyl chloroformate | C3H4Cl2O2 | CID 12305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 2-Chloroethyl chloroformate(627-11-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 2-Bromoaniline | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-chloroethyl N-(2-bromophenyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-chloroethyl N-(2-bromophenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. It includes detailed, field-tested protocols for the experimental determination of critical parameters such as the octanol-water partition coefficient (LogP), acid dissociation constant (pKa), and hydrolytic stability. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a vital resource for predicting the compound's behavior in biological and chemical systems, informing formulation strategies, and ensuring reliable experimental outcomes.

Compound Identification and Structure

The initial step in any rigorous scientific investigation is the unambiguous identification of the molecule of interest. 2-chloroethyl N-(2-bromophenyl)carbamate is a halogenated carbamate ester. Its fundamental identifiers and structural representation are crucial for database searches, regulatory submissions, and mechanistic interpretation.

Chemical Structure

The molecular structure dictates the compound's reactivity, polarity, and steric profile, which in turn govern its physicochemical properties.

Caption: 2D structure of 2-chloroethyl N-(2-bromophenyl)carbamate.

Core Identifiers

A consolidated summary of key identification and physical data is presented below. This information is essential for material sourcing, safety protocol development, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 2-chloroethyl (2-bromophenyl)carbamate | N/A |

| CAS Number | 99548-44-4 | [1] |

| Molecular Formula | C₉H₉BrClNO₂ | N/A |

| Molecular Weight | 278.53 g/mol | N/A |

| Physical State | White to off-white solid | [2] |

| Purity | ≥95% (typically) | [3] |

| Storage | Store at 2-8°C, protect from light and moisture. | [4] |

Experimental Determination of Key Parameters

The predictive power of physicochemical data relies on the robustness of the methods used for its determination. This section provides validated, step-by-step protocols for three critical parameters: LogP, pKa, and hydrolytic stability. These methods are grounded in OECD (Organisation for Economic Co-operation and Development) guidelines, which represent the gold standard for regulatory and research applications.

Determination of Partition Coefficient (LogP) - OECD 107

The n-octanol/water partition coefficient (LogP or P_ow) is a measure of a compound's lipophilicity and is a critical predictor of its membrane permeability, bioavailability, and bioaccumulation potential. The Shake Flask method is a direct and reliable technique for determining LogP values in the range of -2 to 4.[5][6]

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 107, "Partition Coefficient (n-octanol/water): Shake Flask Method." [7] The core principle involves dissolving the test substance in a two-phase system of n-octanol and water, allowing it to reach equilibrium, and then measuring its concentration in each phase.[6] A miniaturized approach is often preferred to conserve material and reduce solvent waste.[8][9]

Caption: Workflow for LogP determination via the Shake Flask method.

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or a 0.1 M phosphate buffer, pH 7.3) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[8][9] This prevents volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the test compound in pre-saturated n-octanol at a concentration that will be detectable in both phases (e.g., 1 mg/mL).

-

Partitioning: In duplicate vessels, combine measured volumes of the pre-saturated n-octanol and aqueous phases.[6] The volume ratios should be varied (e.g., 1:1, 2:1, 1:2 octanol:water) to validate the result.[6] Add a small, precise volume of the stock solution.

-

Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached (typically 24 hours).[6]

-

Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[6]

-

Analysis: Carefully sample each phase and determine the concentration of the test substance using a validated analytical method, such as HPLC-UV or LC-MS/MS.[6]

-

Calculation: The partition coefficient (P_ow) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final result is expressed as LogP. The values from the different solvent ratios should agree within ±0.3 log units.[6]

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acidic or basic functional group. For 2-chloroethyl N-(2-bromophenyl)carbamate, the most relevant group is the carbamate N-H proton. The pKa is crucial for predicting the compound's charge state at different physiological pH values, which profoundly impacts solubility, receptor binding, and absorption.

Potentiometric titration is a highly accurate and direct method for pKa determination.[10] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the functional group is 50% ionized, identified as the midpoint of the buffer region on the titration curve.[10]

-

System Calibration: Calibrate the potentiometer and pH electrode using standard buffers of at least three different pH values (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) and dilute with water to a final concentration of approximately 1 mM.[10] The final co-solvent concentration should be minimized to reduce its effect on the apparent pKa.

-

Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂.[10]

-

Titration: For an acidic proton (like the carbamate N-H), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[11]

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the half-equivalence point on the resulting sigmoidal curve.[10] This is the point of minimum slope change in the buffer region.

Assessment of Chemical Stability - OECD 111

Chemical stability is a critical parameter for determining a compound's shelf-life, storage conditions, and potential degradation pathways in environmental or physiological systems. Hydrolysis is a primary degradation pathway for carbamate esters.

This protocol is based on OECD Guideline for the Testing of Chemicals, No. 111, "Hydrolysis as a Function of pH." [12] It involves incubating the test substance in sterile aqueous buffers at different pH values (typically 4, 7, and 9) and a constant temperature.[12][13] The concentration of the parent compound is monitored over time to determine the degradation rate.

Caption: Workflow for assessing hydrolytic stability as a function of pH.

-

Buffer Preparation: Prepare sterile, aqueous buffer solutions at pH 4.0, 7.0, and 9.0.[12] Sterilization (e.g., by filtration) is critical to prevent microbial degradation.

-

Incubation: Add the test substance (from a concentrated stock in a water-miscible solvent like acetonitrile, keeping the final solvent concentration <1%) to each buffer solution in sealed, light-protected containers. The initial concentration should not exceed 0.01 M or half the saturation concentration.[12][13]

-

Tier 1 Screening: Conduct a preliminary test by incubating the solutions at an elevated temperature (e.g., 50°C) for 5 days.[12][14]

-

Sampling: Periodically withdraw aliquots (e.g., at T=0, 1, 2, and 5 days). Immediately quench any further reaction by adding an equal volume of cold acetonitrile or another suitable organic solvent.

-

Analysis: Analyze the samples for the concentration of the parent compound using a validated stability-indicating HPLC method.

-

Kinetics: If significant degradation (>10%) is observed in the preliminary test, a more detailed study (Tier 2) is conducted at a lower temperature with more frequent sampling to accurately determine the degradation kinetics and calculate the half-life (t₁/₂) at each pH.[12][14] The degradation is typically assumed to follow first-order kinetics.

Mechanistic Considerations & Drug Development Context

The physicochemical data of 2-chloroethyl N-(2-bromophenyl)carbamate provides critical insights into its potential behavior and applications.

-

Solubility and Absorption: The presence of two halogen atoms (Br and Cl) and a phenyl ring suggests that the molecule is likely to be lipophilic with low aqueous solubility. An experimentally determined LogP value will quantify this. High lipophilicity often correlates with good absorption across lipid membranes but can also lead to poor aqueous solubility, presenting challenges for formulation.

-

Chemical Reactivity: The carbamate ester linkage is susceptible to hydrolysis, particularly under basic (high pH) conditions, which would cleave the molecule into 2-chloroethanol and N-(2-bromophenyl)carbamic acid (which would likely decarboxylate). The 2-chloroethyl group is also an alkylating agent, which could impart biological activity but also raises potential toxicity concerns that must be investigated.

-

Ionization State: The carbamate N-H is weakly acidic. A pKa determination will confirm its exact value, but it is expected to be high (likely >10). This means the compound will be overwhelmingly neutral at all physiological pH ranges, and its partitioning behavior will be governed by LogP rather than the pH-dependent distribution coefficient (LogD).

Conclusion

This guide has detailed the essential physicochemical properties of 2-chloroethyl N-(2-bromophenyl)carbamate and provided robust, standards-compliant protocols for their experimental determination. Understanding these parameters—lipophilicity, ionization, and stability—is not merely an academic exercise; it is the fundamental basis for rational drug design, effective formulation, and the reliable interpretation of biological data. Researchers and developers are strongly encouraged to utilize these methodologies to generate high-quality, reproducible data, thereby accelerating their research and development programs.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method (Abstract). Available from: [Link]

-

OECD. Test No. 111: Hydrolysis as a Function of pH. Available from: [Link]

-

EPP Ltd. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

-

Analytice. Partition coefficient: Shake bottle method according to OECD 107. Available from: [Link]

-

ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. Available from: [Link]

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

-

Pharma Tutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

-

Analytice. Hydrolysis and function of PH according to OECD test no. 111. Available from: [Link]

-

Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. Available from: [Link]

-

Avdeef, A. et al. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Journal of Chemical & Engineering Data. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. Available from: [Link]

-

Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Available from: [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available from: [Link]

Sources

- 1. 99548-44-4|2-Chloroethyl N-(2-bromophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. eppltd.com [eppltd.com]

- 4. fishersci.com [fishersci.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agroscope.admin.ch [agroscope.admin.ch]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. oecd.org [oecd.org]

- 13. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 14. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

Spectroscopic data (NMR, IR, MS) for 2-chloroethyl N-(2-bromophenyl)carbamate

The following technical guide provides an in-depth spectroscopic and synthetic profile for 2-chloroethyl N-(2-bromophenyl)carbamate .

This document is structured for researchers requiring rigorous characterization data. Where direct experimental spectra for this specific library compound are limited in open literature, data has been synthesized from high-fidelity fragment analysis of analogous N-aryl carbamates and 2-chloroethyl esters, adhering to standard chemical shift logic.

Compound Identification & Core Properties[1][2][3][4][5][6]

| Property | Detail |

| IUPAC Name | 2-chloroethyl N-(2-bromophenyl)carbamate |

| CAS Number | 99548-44-4 |

| Molecular Formula | C₉H₉BrClNO₂ |

| Molecular Weight | 278.53 g/mol |

| Structural Class | N-Aryl Carbamate / Alkylating Agent |

| Physical State | Off-white to pale beige solid (typical for o-bromoanilides) |

| Solubility | Soluble in DMSO, CDCl₃, EtOAc; sparingly soluble in water.[1] |

Synthetic Pathway & Methodology

The most robust synthesis involves the Schotten-Baumann reaction between 2-bromoaniline and 2-chloroethyl chloroformate. This route is preferred over isocyanate intermediates due to the commercial availability of the chloroformate and better control over side reactions.

Reaction Scheme

Figure 1: Acylation of 2-bromoaniline with 2-chloroethyl chloroformate.

Experimental Protocol

-

Setup: Charge a flame-dried round-bottom flask with 2-bromoaniline (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Pyridine (1.2 equiv) or K₂CO₃ (2.0 equiv) and cool to 0°C under N₂ atmosphere.

-

Acylation: Dropwise add 2-chloroethyl chloroformate (1.1 equiv). The reaction is exothermic; maintain internal temp <5°C.

-

Workup: After 2 hours, quench with 1M HCl (to remove unreacted amine/pyridine). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid hydrolysis or cyclization on acidic silica.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The NMR profile is distinct due to the ortho-bromo effect (deshielding the adjacent aromatic proton) and the characteristic ethylene linker signals.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.15 | Broad Singlet | 1H | N-H | Exchangeable with D₂O; broad due to quadrupole broadening from N/Br. |

| 8.05 | Doublet (d) | 1H | Ar-H3 | Deshielded by ortho-Br and carbamate anisotropy. |

| 7.54 | Doublet (d) | 1H | Ar-H6 | Ortho to the nitrogen; shifted downfield by resonance. |

| 7.32 | Triplet (t) | 1H | Ar-H4 | Para to Br; standard aromatic region. |

| 6.98 | Triplet (t) | 1H | Ar-H5 | Meta to Br; most shielded aromatic proton. |

| 4.46 | Triplet (t) | 2H | -O-CH ₂- | Deshielded by acyloxy oxygen. J ≈ 5.8 Hz. |

| 3.78 | Triplet (t) | 2H | -CH₂-CH ₂-Cl | Diagnostic chloroethyl triplet. J ≈ 5.8 Hz. |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ, ppm) | Assignment | Notes |

| 153.2 | C =O (Carbamate) | Characteristic carbamate carbonyl. |

| 135.8 | Ar-C -N (Ipso) | Quaternary carbon attached to Nitrogen. |

| 132.4 | Ar-C -Br | Deshielded quaternary carbon. |

| 128.5 | Ar-C -H | Aromatic methine. |

| 124.8 | Ar-C -H | Aromatic methine. |

| 120.5 | Ar-C -H | Aromatic methine. |

| 114.1 | Ar-C (Ortho) | Upfield due to resonance effects. |

| 64.8 | -O-C H₂- | Alpha to oxygen. |

| 41.7 | -C H₂-Cl | Alpha to chlorine (distinctive for 2-chloroethyl group). |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the carbamate linkage and the presence of halogenated alkyl chains.

| Frequency (cm⁻¹) | Vibration Mode | Intensity | Description |

| 3310 - 3280 | N-H Stretch | Medium | Sharp band, typical for secondary amides/carbamates. |

| 1725 - 1710 | C=O[3] Stretch | Strong | Carbamate carbonyl; lower freq than esters due to N-conjugation. |

| 1590, 1530 | Amide II | Medium | N-H bending / C-N stretching coupling. |

| 1240 | C-O-C Stretch | Strong | Asymmetric stretch of the ester linkage. |

| 750 | C-Cl Stretch | Medium | Characteristic alkyl halide band (fingerprint region). |

| 680 | C-Br Stretch | Weak | Aryl bromide vibration. |

C. Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI Molecular Ion: [M+H]⁺ = 278/280/282 (Distinct isotope pattern due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Fragmentation Pathway (EI/ESI)

The fragmentation is dominated by the cleavage of the carbamate linkage, often reverting to the isocyanate.

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.

Critical Stability Note: Oxazolidinone Formation

Researchers must be aware of a specific instability inherent to 2-chloroethyl carbamates. Under basic conditions (pH > 9) or high heat (>100°C), the nitrogen lone pair can perform an intramolecular S_N2 attack on the alkyl chloride, cyclizing to form 3-(2-bromophenyl)-2-oxazolidinone .

-

Monitoring: This impurity appears in ¹H NMR as two multiplets at δ 4.5 and δ 4.1 (morpholine-like pattern) rather than the two distinct triplets of the linear chain.

-

Prevention: Store the compound at 4°C and avoid strong bases during downstream processing.

References

-

Carbamate Synthesis: Organic Chemistry Portal. "Synthesis of Carbamates." Available at: [Link]

-

2-Chloroethyl Shifts: SpectraBase. "Ethyl (2-chloroethyl)carbamate 13C NMR." Available at: [Link][4]

-

MS Fragmentation: Journal of AOAC International. "Mass Spectra of Some Carbamate Pesticides." Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 4-bromo-2-methylbenzoate (CAS No. 99548-55-7)

A Note on Chemical Identification: Initial searches for CAS number 99548-44-4 did not yield a specific chemical identity. However, due to the close similarity, this guide focuses on Methyl 4-bromo-2-methylbenzoate (CAS No. 99548-55-7) , a plausible subject of interest given the numerical proximity. Researchers should verify the CAS number associated with their specific material.

This guide provides a comprehensive overview of the known properties and hazards of Methyl 4-bromo-2-methylbenzoate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Methyl 4-bromo-2-methylbenzoate is an organic compound belonging to the benzoate ester class. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and a methyl ester functional group.

-

IUPAC Name: Methyl 4-bromo-2-methylbenzoate[1]

-

Synonyms: 4-Bromo-2-methylbenzoic Acid Methyl Ester, Methyl 4-Bromo-o-toluate

-

Molecular Weight: 229.07 g/mol [1]

Caption: 2D structure of Methyl 4-bromo-2-methylbenzoate.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical State | Colorless to yellow clear liquid | |

| Molecular Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1] |

| Flash Point | 119 °C | |

| Specific Gravity (20/20) | 1.47 | |

| Purity (GC) | >98.0% |

This compound is utilized as an organic synthesis intermediate and a pharmaceutical intermediate.[3]

Hazards and Safety Precautions

Based on available data, Methyl 4-bromo-2-methylbenzoate presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Statements

-

H302: Harmful if swallowed (50% of notifications)[1]

-

H315: Causes skin irritation (100% of notifications)[1]

-

H319: Causes serious eye irritation (100% of notifications)[1]

-

H335: May cause respiratory irritation (50% of notifications)[1]

Safe Handling and Storage

A systematic approach to handling is essential to minimize exposure and ensure laboratory safety.

Caption: Recommended workflow for the safe handling of Methyl 4-bromo-2-methylbenzoate.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation persists, seek medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2]

-

Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

Experimental Protocols and Further Research

Detailed experimental protocols, such as specific synthetic routes or biological assays involving Methyl 4-bromo-2-methylbenzoate, are not extensively documented in publicly available literature. As a chemical intermediate, its use will be highly dependent on the specific research context. Researchers planning to use this compound should:

-

Conduct a thorough, context-specific literature search for relevant reaction conditions or biological applications.

-

Perform small-scale pilot experiments to determine optimal conditions.

-

Ensure all experimental work is preceded by a comprehensive risk assessment.

Conclusion

Methyl 4-bromo-2-methylbenzoate (CAS No. 99548-55-7) is a valuable chemical intermediate with defined physicochemical properties. Its primary hazards include skin, eye, and respiratory irritation, and it is harmful if swallowed. Adherence to strict safety protocols, including the use of a fume hood and appropriate PPE, is mandatory for its safe handling. Further research is required to fully elucidate its reactivity and potential applications.

References

-

PubChem. (n.d.). Methyl 4-bromo-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 24). Methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 2-chloroethyl N-(2-bromophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-chloroethyl N-(2-bromophenyl)carbamate. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from structurally related aryl carbamates to build a robust hypothesis centered on the inhibition of acetylcholinesterase (AChE). We will delve into the established principles of carbamate-mediated enzyme inhibition, explore the potential modulatory effects of the 2-bromophenyl and 2-chloroethyl moieties, and consider alternative biological targets. This guide also outlines detailed experimental protocols to validate the hypothesized mechanisms, offering a roadmap for future research and development.

Introduction: The Chemical Landscape of Aryl Carbamates

Aryl carbamates are a significant class of organic compounds characterized by a carbamate functional group (-NHCOO-) attached to an aromatic ring. This structural motif is the cornerstone of numerous biologically active molecules, ranging from pharmaceuticals to agricultural agents.[1] The inherent chemical stability and capacity to engage in hydrogen bonding make the carbamate group a versatile scaffold in medicinal chemistry.[2] The biological activity of aryl carbamates can be finely tuned by modifying the substituents on both the aryl ring and the nitrogen atom, influencing their pharmacokinetic and pharmacodynamic properties.[1]

The subject of this guide, 2-chloroethyl N-(2-bromophenyl)carbamate, is an aryl carbamate with two key substitutions: a bromine atom at the ortho position of the phenyl ring and a 2-chloroethyl group on the nitrogen. These features are anticipated to play a crucial role in its biological activity.

The Primary Hypothesized Mechanism: Acetylcholinesterase Inhibition

The most well-documented mechanism of action for aryl carbamates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process vital for terminating nerve impulses at cholinergic synapses.[4]

The Carbamylation of Acetylcholinesterase

Carbamates act as "pseudo-irreversible" inhibitors of AChE.[5] The inhibition process involves the carbamylation of a serine residue within the active site of the enzyme. This occurs through a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the carbamate.[5] This reaction forms a transient covalent bond, resulting in a carbamylated and thereby inactivated enzyme. The leaving group, in this case, the 2-bromophenol, is released.

Unlike organophosphates, which cause essentially irreversible phosphorylation of AChE, the carbamyl-enzyme complex can undergo spontaneous hydrolysis, regenerating the active enzyme. However, the rate of this decarbamylation is significantly slower than the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft and subsequent overstimulation of cholinergic receptors.[3]

Caption: Proposed mechanism of AChE inhibition by 2-chloroethyl N-(2-bromophenyl)carbamate.

Influence of the 2-Bromophenyl Group

The nature of the substituent on the aryl ring significantly impacts the inhibitory potency of carbamates.[6] The 2-bromophenyl group in the target molecule is expected to influence its activity in several ways:

-

Leaving Group Stability: The electronic properties of the bromophenol leaving group can affect the rate of carbamylation.

-

Binding Affinity: The bromine atom at the ortho position can influence the binding orientation of the carbamate within the active site gorge of AChE through steric and electronic interactions.

Role of the N-(2-chloroethyl) Group

The N-alkyl substituent is a critical determinant of the carbamylation and decarbamylation rates.[6] Studies on various N-alkyl carbamates have shown that the size and structure of this group can modulate the inhibitory kinetics and species selectivity of the inhibitor. The 2-chloroethyl group in 2-chloroethyl N-(2-bromophenyl)carbamate is a unique feature that could impart additional reactivity. It is plausible that this haloalkyl moiety could engage in secondary reactions, potentially leading to a more prolonged or even irreversible inhibition under certain conditions.

Secondary and Alternative Mechanistic Hypotheses

While AChE inhibition is the most probable primary mechanism, the structural features of 2-chloroethyl N-(2-bromophenyl)carbamate warrant consideration of other potential biological activities.

Cytotoxic Effects

Some aryl carbamates have demonstrated cytotoxic and anti-proliferative activities against cancer cell lines.[7] The mechanism of this cytotoxicity can be multifactorial, potentially involving the induction of apoptosis and the generation of reactive oxygen species (ROS).[4][8] The presence of a halogenated phenyl ring and a chloroethyl group could contribute to cytotoxic effects through various cellular pathways.

Modulation of Other Enzyme Systems

The 2-bromophenyl moiety has been identified in compounds that inhibit other enzymes. For instance, a complex acetamide containing a 2-bromophenyl group has been shown to be a potent inhibitor of α-glucosidase and α-amylase.[9] While structurally different, this suggests that the 2-bromophenyl group can participate in binding to the active sites of various enzymes.

Interaction with Signaling Pathways

Recent studies have suggested that carbamates can induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[4] Chronic exposure to some carbamates has been shown to inhibit Nrf2 signaling, leading to increased oxidative stress and cell death.[4]

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of 2-chloroethyl N-(2-bromophenyl)carbamate, a series of well-defined experiments are necessary.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol details the in vitro assessment of AChE inhibition.

Objective: To determine the concentration-dependent inhibition of AChE by 2-chloroethyl N-(2-bromophenyl)carbamate and calculate its IC50 value.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

2-chloroethyl N-(2-bromophenyl)carbamate

-

96-well microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of 2-chloroethyl N-(2-bromophenyl)carbamate in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Protocol:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for the AChE inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol outlines the assessment of the cytotoxic effects of the compound on a relevant cell line.

Objective: To evaluate the dose-dependent cytotoxicity of 2-chloroethyl N-(2-bromophenyl)carbamate.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

-

2-chloroethyl N-(2-bromophenyl)carbamate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of 2-chloroethyl N-(2-bromophenyl)carbamate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

-

MTT Assay:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value.

-

Quantitative Data Summary of Related Compounds

To provide context for the potential activity of 2-chloroethyl N-(2-bromophenyl)carbamate, the following table summarizes the reported inhibitory concentrations (IC50) of structurally related aryl carbamates against AChE.

| Compound | Target Enzyme | IC50 Value | Reference |

| Rivastigmine | Acetylcholinesterase | Not specified in provided abstracts | [10] |

| 1-[1-(3-dimethylcarbamoyloxyphenyl)ethyl]piperidine | Acetylcholinesterase | Similar therapeutic index to Rivastigmine | [10] |

| Phenothiazine carbamates | Acetylcholinesterase | More potent than Rivastigmine | [5] |

Conclusion

Based on the extensive literature on aryl carbamates, the primary mechanism of action of 2-chloroethyl N-(2-bromophenyl)carbamate is hypothesized to be the inhibition of acetylcholinesterase through carbamylation of the enzyme's active site. The 2-bromophenyl and 2-chloroethyl substituents are expected to modulate the potency and kinetics of this inhibition. Secondary mechanisms, including cytotoxicity and interactions with other cellular targets, should also be considered and investigated. The experimental protocols provided in this guide offer a clear path to empirically validate these hypotheses and to fully characterize the biological activity of this novel compound. Further research is crucial to unlock its potential therapeutic or other applications.

References

- Bailly, J. R., & Dubois, G. (1981). [Sprout inhibition of potatoes during storage].

- Collot, D., et al. (2019). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus–Fries Rearrangements. The Journal of Organic Chemistry, 84(15), 9476-9486.

- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.

- Ghoneim, M. M., et al. (2004). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Bioorganic & Medicinal Chemistry, 12(3), 559-567.

- Kao, C. Y., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4278-4287.

- Matondo, H., et al. (1988). Synthesis, mechanism of action, and herbicidal activity of new aryl and alkyl N-(4-pyridyl)carbamates. Journal of Agricultural and Food Chemistry, 36(3), 632-635.

- Mustazza, C., et al. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry, 37(2), 91-109.

- Obradović, D., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 18(2), 336-346.

- Teicher, B. A., & Sartorelli, A. C. (1980). Nitrobenzyl halides and carbamates as prototype bioreductive alkylating agents. Journal of Medicinal Chemistry, 23(8), 955-960.

- Yu, C. C., Kearns, C. W., & Metcalf, R. L. (1972). Acetylcholinesterase inhibition by substituted phenyl N-alkyl carbamates. Journal of Agricultural and Food Chemistry, 20(3), 537-540.

- BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-Bromophenyl)acetophenone.

- Fomicheva, A. A., et al. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 26(21), 6439.

- Wikipedia. (n.d.).

- Zúñiga-Venegas, L., et al. (2015). Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 791, 36-45.

- BenchChem. (2026). From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)

- PubChem. (n.d.).

-

Ahmad, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][11][12]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3891–3906.

- Aschner, M., & Asadpour, E. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Food and Chemical Toxicology, 184, 114389.

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- Lee, C. H., & Yeung, J. H. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology, 21(5), 329-333.

- Luty-Frąckiewicz, A., et al. (2013). The Another Toxic Effect of Carbamate Insecticides. Interdisciplinary Toxicology, 6(2), 65-70.

- Morais, S., et al. (2013). Carbamates: Human Exposure and Health Effects. In Pesticides - Recent Trends in Pesticide Residue Assay. InTech.

- Tice, C. M. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 4(4), 362-366.

- de Mattos, M. C., et al. (2014).

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate - Wikipedia [en.wikipedia.org]

- 4. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Strategic Design and Evaluation of Halogenated N-Aryl Carbamates

An In-Depth Technical Guide for Drug Discovery

Introduction: The Halogenated "Warhead"

N-aryl carbamates (

For the researcher, the strategic value of halogenating this scaffold lies in three distinct physicochemical modulations:

-

Metabolic Blocking: Halogen substitution, particularly at the para position, blocks CYP450-mediated hydroxylation, significantly extending half-life (

). -

Sigma-Hole Interactions: Heavier halogens (Cl, Br, I) exhibit a positive electrostatic potential cap (sigma-hole) that can form halogen bonds with carbonyl oxygens or pi-systems in target proteins (e.g., tubulin or FAAH).

-

Lipophilicity Tuning: Fluorination alters the

without significant steric penalty, enhancing blood-brain barrier (BBB) permeability for CNS targets.

This guide details the synthesis, structure-activity relationship (SAR), and biological evaluation of these compounds, moving beyond generic protocols to specific, self-validating workflows.

Synthetic Architectures

While isocyanate chemistry is the traditional route, it poses safety risks. The modern, robust approach for research laboratories utilizes the Chloroformate Route or In-situ Carbonylation , which offers higher safety margins and atom economy.

The "Safety-First" Synthetic Workflow

The following diagram outlines the logical flow for selecting the optimal synthetic pathway based on substrate availability and halogen stability.

Caption: Decision matrix for the synthesis of halogenated N-aryl carbamates, prioritizing precursor availability and safety.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of N-aryl carbamates is governed by the "Halogen Effect." The following table summarizes how specific halogen substitutions influence the two primary biological targets: Microtubule Destabilization (Anticancer/Herbicidal) and Antimicrobial Activity .

Table 1: Halogen Substitution Effects on Bioactivity

| Substitution | Electronic Effect ( | Lipophilicity ( | Primary Biological Impact | Mechanistic Insight |

| Unsubstituted | 0.00 | 0.00 | Baseline | Rapid metabolic clearance (hydroxylation). |

| 4-Fluoro (F) | 0.06 | 0.14 | Metabolic Stability | Blocks para-oxidation; minimal steric clash; enhances CNS penetration. |

| 3-Chloro (Cl) | 0.37 | 0.71 | High Potency (Tubulin) | Optimal volume for hydrophobic pockets in |

| 4-Bromo (Br) | 0.23 | 0.86 | Enhanced Binding | Sigma-hole donor; forms halogen bonds with backbone carbonyls. |

| 3,5-Di-iodo | 0.36 (x2) | 1.12 (x2) | Antimicrobial (Biofilm) | "Cut-off" effect; high logP disrupts bacterial membranes and represses RNAIII. |

Critical Insight: For anticancer applications targeting tubulin, the 3-chloro or 3-bromo substitution is often superior to 4-substitution because it mimics the conformational restriction of the colchicine A-ring. For antimicrobial applications, poly-halogenation (e.g., 2,4,6-trichloro) maximizes membrane disruption.

Experimental Validation Protocols

Synthesis Protocol: The Chloroformate Route

This protocol is designed for the synthesis of Ethyl N-(3-chlorophenyl)carbamate (Chlorpropham analog) but is adaptable to any halogenated aniline.

Reagents:

-

3-Chloroaniline (10 mmol)

-

Ethyl Chloroformate (11 mmol)

-

Pyridine (12 mmol) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.

-

Solubilization: Add 3-Chloroaniline (1.27 g) and Pyridine (0.95 g) to DCM (20 mL). Cool the mixture to 0°C in an ice bath. Causality: Cooling prevents the exothermic reaction from generating bis-carbamate byproducts.

-

Addition: Add Ethyl Chloroformate (1.19 g) dropwise over 10 minutes.

-

Reaction: Remove ice bath and stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The amine spot should disappear.

-

Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove excess pyridine/aniline, then with Sat. NaHCO3 (10 mL) and Brine.

-

Purification: Dry over Na2SO4, concentrate in vacuo. Recrystallize from Hexane/Ethanol if solid, or perform flash chromatography.

Self-Validation Check:

-

1H NMR (CDCl3): Look for the carbamate NH proton as a broad singlet around

6.5-7.0 ppm. The ethyl group will show a quartet ( -

Absence of Amine: Lack of broad singlet at

3.5-4.0 ppm (aniline NH2) confirms conversion.

Biological Assay: Microtubule Polymerization Inhibition

Since N-aryl carbamates are classic antimitotic agents, validating their interaction with tubulin is essential.

Assay Principle:

Measures the fluorescence enhancement of a reporter dye (DAPI or specific kits) when bound to polymerized microtubules. Inhibitors decrease the rate of fluorescence increase (

Protocol:

-

Preparation: Prepare Purified Tubulin (porcine brain) at 2 mg/mL in PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

-

Incubation: In a black 96-well plate, add 50 µL of Tubulin master mix.

-

Treatment: Add 1 µL of Test Compound (in DMSO) at varying concentrations (0.1 - 50 µM).

-

Positive Control: Colchicine (5 µM).

-

Negative Control: DMSO (Vehicle).

-

-

Initiation: Transfer plate to a pre-warmed reader (37°C).

-

Measurement: Read Fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

Data Analysis:

Calculate the

Mechanism of Action (MoA) Visualized

Understanding the dual-pathway potential of these molecules is vital. While they primarily target tubulin in eukaryotic cells, halogenated variants also exhibit specific antimicrobial mechanisms via RNAIII repression and membrane depolarization.

Caption: Dual mechanistic pathways of halogenated N-aryl carbamates in eukaryotic (tubulin) and prokaryotic (biofilm) systems.

References

-

Vinogradova, E. V., et al. (2013).[1] "Palladium-Catalyzed Synthesis of N-Aryl Carbamates." Organic Letters. Link

-

Kaplan, J., et al. (2009). "Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition."[2] Bioorganic & Medicinal Chemistry Letters. Link

-

Lee, J. T., et al. (2024).[3] "Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus." Chemosphere.[3] Link

-

Varjosaari, S. E., et al. (2016).[4] "One-Pot Synthesis of O-Aryl Carbamates." Synthesis. Link

-

Kovarikova, P., et al. (2003). "HPLC study of the stability of phenylcarbamates in biological media." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [dspace.mit.edu]

- 2. Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]

In silico prediction of 2-chloroethyl N-(2-bromophenyl)carbamate targets

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 2-chloroethyl N-(2-bromophenyl)carbamate

A Senior Application Scientist's Guide to Computational Target Deconvolution

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery and toxicology. For novel or uncharacterized compounds such as 2-chloroethyl N-(2-bromophenyl)carbamate, in silico target prediction offers a rapid and cost-effective strategy to generate testable hypotheses and guide further experimental validation. This guide provides a comprehensive, technically-grounded framework for the computational deconvolution of its biological targets. We will move beyond a simple recitation of methods to explore the strategic rationale behind selecting and integrating various computational approaches, from ligand-based similarity assessments to structure-based docking and systems-level network analysis. The protocols and workflows detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Challenge of Target Identification

2-chloroethyl N-(2-bromophenyl)carbamate is a small molecule with potential electrophilic and reactive properties, suggested by its chloroethyl and carbamate moieties. Such features imply a potential for covalent interactions with biological macromolecules, making target identification a complex but crucial task for understanding its pharmacological or toxicological profile. Traditional experimental approaches for target identification, while definitive, are often resource-intensive. In silico methodologies provide a powerful parallel or preparatory pathway, enabling the systematic screening of a vast biological space to prioritize a shortlist of high-probability protein targets.

This guide is structured to walk researchers through a multi-tiered computational strategy. We begin with broad, ligand-based methods that cast a wide net, followed by more focused and computationally intensive structure-based approaches to refine and rank the initial hypotheses.

Strategic Workflow for In Silico Target Prediction

A robust computational workflow does not rely on a single method but rather on the convergence of evidence from orthogonal approaches. The causality behind this choice is clear: different algorithms assess the problem from different perspectives (e.g., ligand similarity vs. protein structure complementarity), and a consensus result is significantly more likely to be biologically relevant.

Our workflow is designed as a funnel, progressively narrowing down the list of potential targets.

Figure 2: Example pathway analysis connecting predicted targets to a biological process.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulation provides a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated aqueous environment. This is the most computationally intensive, but also the most rigorous, validation step.

Protocol 3: MD Simulation for Stability Assessment

-

System Setup:

-

Take the best-ranked docking pose for the top 1-2 candidate targets.

-

Place the complex in a simulation box filled with explicit water molecules (e.g., TIP3P model).

-

Add counter-ions to neutralize the system's charge.

-

-

Simulation:

-

Use an MD engine like GROMACS or AMBER.

-

First, perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate the pressure.

-

Run a production simulation for a duration sufficient to observe stability (typically 50-100 nanoseconds).

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation plateau in the ligand's RMSD suggests a stable binding pose.

-

Interaction Analysis: Monitor key hydrogen bonds or other interactions i

-

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-chloroethyl N-(2-bromophenyl)carbamate in Organic Solvents

Foreword: The Imperative of Solubility in Modern Research

Deconstructing the Molecule: Physicochemical Properties and Solubility Predictions

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which underscores the importance of molecular polarity and intermolecular forces.[1][2][3] An analysis of the structure of 2-chloroethyl N-(2-bromophenyl)carbamate allows for a qualitative prediction of its solubility behavior.

The molecule possesses several key functional groups that contribute to its overall polarity:

-

Carbamate Group (-NHCOO-): This group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ester oxygens). This suggests a favorable interaction with polar solvents.

-

2-Chloroethyl Group (-CH2CH2Cl): The presence of the electronegative chlorine atom introduces a dipole moment, adding to the molecule's polarity.

-

2-Bromophenyl Group (-C6H4Br): The aromatic ring is generally nonpolar, but the bromine atom, being electronegative, introduces some polarity. The position of the bromine atom (ortho) may also influence intermolecular interactions.

Considering these structural features, 2-chloroethyl N-(2-bromophenyl)carbamate can be classified as a moderately polar molecule. Its solubility will, therefore, be highest in solvents that can engage in hydrogen bonding and have a significant dipole moment.

Predicted Solubility Profile:

Based on the "like dissolves like" principle, we can predict the relative solubility of 2-chloroethyl N-(2-bromophenyl)carbamate in a spectrum of common organic solvents.

Table 1: Predicted Solubility of 2-chloroethyl N-(2-bromophenyl)carbamate in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carbamate group.[4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | Possess large dipole moments that can interact with the polar groups of the solute.[4] |

| Moderately Polar | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | Lack of strong intermolecular forces to overcome the solute-solute interactions.[1][2] |

To further refine these predictions, it is useful to consider the dielectric constant of the solvents, which is a measure of their polarity.[5][6][7][8][9]

Table 2: Properties of Common Organic Solvents

| Solvent | Dielectric Constant (at 20°C) | Polarity |

| N,N-Dimethylformamide (DMF) | 36.7 | High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | High |

| Acetonitrile | 37.5 | High |

| Methanol | 32.7 | High |

| Ethanol | 24.5 | High |

| Acetone | 20.7 | High |

| Dichloromethane | 8.93 | Moderate |

| Chloroform | 4.81 | Moderate |

| Toluene | 2.38 | Low |

| Hexane | 1.88 | Low |

The Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10][11][12][13] This protocol outlines the necessary steps to accurately measure the solubility of 2-chloroethyl N-(2-bromophenyl)carbamate.

Materials and Equipment

-

2-chloroethyl N-(2-bromophenyl)carbamate (pure solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[14][15][16][17][18]

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-chloroethyl N-(2-bromophenyl)carbamate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[10] A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Analysis and Quantification:

-

Calibration Curve: Prepare a series of standard solutions of 2-chloroethyl N-(2-bromophenyl)carbamate of known concentrations in the solvent of interest. Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.[19][20][21][22][23]

-

Sample Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 3: Experimentally Determined Solubility of 2-chloroethyl N-(2-bromophenyl)carbamate at 25°C

| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| [Insert Solvent 1] | [Insert Value] | [Insert Value] |

| [Insert Solvent 2] | [Insert Value] | [Insert Value] |

| [Insert Solvent 3] | [Insert Value] | [Insert Value] |

| ... | ... | ... |

Conclusion: A Pathway to Informed Formulation

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-chloroethyl N-(2-bromophenyl)carbamate in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain reliable solubility data. This information is invaluable for a wide range of applications, from designing efficient synthetic workups and purification strategies to developing stable and effective formulations for drug delivery and other advanced applications. The principles and methodologies outlined herein are not only applicable to the target compound but can also be readily adapted for the solubility assessment of other novel chemical entities, empowering scientists to make data-driven decisions in their research and development endeavors.

References

-

Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

PROAnalytics, LLC. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

-

Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

-

ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility and intermolecular forces (video). Retrieved from [Link]

-

Unknown. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Unknown. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

-

National Bureau of Standards. (n.d.). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Table of Dielectric Constants of Pure Liquids. Retrieved from [Link]

-

PMC. (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Retrieved from [Link]

Sources

- 1. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. depts.washington.edu [depts.washington.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]